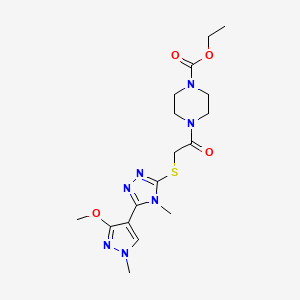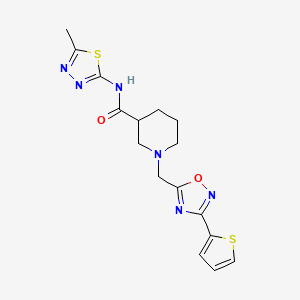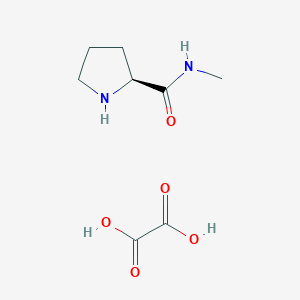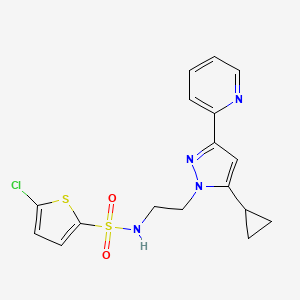
1,5-Dimethyltriazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C5H9N5O . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 1,5-Dimethyltriazole-4-carbohydrazide and similar triazole compounds often involves the use of amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . Sodium azide, a highly toxic compound, is commonly used as a nitrogen source in the synthesis of 1,2,3-triazole, but it is not suitable for large-scale application .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyltriazole-4-carbohydrazide is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Scientists have developed new series of compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, demonstrating significant immunosuppressive properties and mechanisms of action. For instance, a study on isoxazole derivatives, structurally akin to 1,5-Dimethyltriazole-4-carbohydrazide, revealed their capacity to inhibit cell proliferation and their potential in immunosuppressive therapy, highlighting a proapoptotic action that could account for its effects in the studied models (Mączyński et al., 2018).
Anticancer Properties
Research on derivatives of 1,5-Dimethyltriazole-4-carbohydrazide has shown promising anticancer activities. Novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Terzioğlu & Gürsoy, 2003).
Antidepressant and Anticonvulsant Activities
Further research has explored the antidepressant and anticonvulsant activities of novel pyrazole derivatives derived from carboxylic acid hydrazides. This work shows the potential therapeutic applications of these compounds in treating neurological conditions, with some derivatives displaying significant activity in preclinical models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Agricultural Applications
A novel study on 1,3,4-oxadiazole-2-carbohydrazides reported the discovery of low-cost and versatile antifungal agents targeting succinate dehydrogenase, showing significant bioactivity against fungi and oomycetes. This research opens pathways for developing new agricultural fungicides to protect crops from fungal diseases (Wu et al., 2019).
Antioxidant Activities
The antioxidant potential of aromatic C-nucleoside derivatives synthesized from carbohydrazides has been investigated, with certain compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, displaying potent antioxidant and antitumor activities. This suggests their utility in developing new antioxidant therapies (El Sadek et al., 2014).
Mécanisme D'action
Target of Action
Triazole compounds, which include 1,5-dimethyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
Triazole compounds are known to bind readily in biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially influencing a variety of biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.
Result of Action
Given the diverse biological activities associated with triazole compounds , it is likely that this compound could have a range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1,5-dimethyltriazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-3-4(5(11)7-6)8-9-10(3)2/h6H2,1-2H3,(H,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWJNKRSMGTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyltriazole-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide](/img/structure/B2960257.png)

![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)

![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)


![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)